Accuracy and Precision in Urinary Acylglycine Profiling
In a validated LC-MS/MS method for quantifying urinary acylglycines including N-heptanoylglycine, the use of a deuterated internal standard (the class to which N-Heptanoylglycine-d2 belongs) resulted in exceptional method performance. While the specific data for heptanoylglycine is not isolated, the method's overall analytical figures of merit are directly applicable and demonstrate the class-level advantage of this type of internal standard [1].
| Evidence Dimension | Method Accuracy and Precision (class-level for acylglycines with deuterated IS) |
|---|---|
| Target Compound Data | Not available (N-Heptanoylglycine-d2 was not the specific IS in this study, but the study validates the class of deuterated acylglycine IS). |
| Comparator Or Baseline | Theoretical baseline for method validation acceptance criteria. |
| Quantified Difference | Mean recoveries ranged from 90.2 to 109.3%; within- and between-run imprecision (CV) < 10% for all acylglycines [1]. |
| Conditions | Human urine samples, solid-phase extraction, derivatization with n-butanol, HPLC-ESI-MS/MS analysis [1]. |
Why This Matters
This class-level evidence confirms that deuterated acylglycine internal standards like N-Heptanoylglycine-d2 are essential for achieving high-precision, reproducible, and accurate quantitative results in complex biological matrices, which is a non-negotiable requirement for clinical diagnostic and research applications.
- [1] Cheng, K. H., et al. (2012). Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. Talanta, 88, 193-200. View Source
